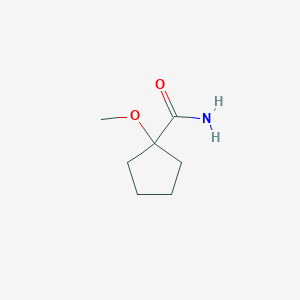

1-methoxycyclopentane-1-carboxamide

CAS No.:

Cat. No.: VC14227337

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO2 |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | 1-methoxycyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9) |

| Standard InChI Key | LRPBPVNENAUSFZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1(CCCC1)C(=O)N |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The IUPAC name 1-methoxycyclopentane-1-carboxamide explicitly defines its structure: a cyclopentane ring with a methoxy group and a carboxamide moiety bonded to the first carbon. The molecular formula C₇H₁₃NO₂ corresponds to a monocyclic framework with moderate polarity due to the electronegative oxygen and nitrogen atoms.

Stereochemical Considerations

Stereoisomerism is a critical aspect of this compound. For instance, the related stereoisomer (1R,2R)-2-methoxycyclopentane-1-carboxamide (PubChem CID 55289507) demonstrates how spatial arrangement influences physicochemical behavior . The parent compound’s planar carboxamide group and tetrahedral methoxy-bearing carbon create opportunities for chiral resolution, though specific enantiomeric data remain understudied.

Computational and Experimental Data

-

TPSA (Topological Polar Surface Area): 52.32 Ų, indicating moderate solubility in polar solvents .

-

Hydrogen Bonding: Two acceptors (amide oxygen and methoxy oxygen) and one donor (amide NH) .

Synthesis and Manufacturing

Synthetic Routes

1-Methoxycyclopentane-1-carboxamide is typically synthesized via amide formation from its corresponding carboxylic acid or acyl chloride. Key methods include:

Carboxylic Acid to Carboxamide

The precursor 1-methoxycyclopentanecarboxylic acid undergoes amidation using ammonia or ammonium salts in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Acyl Chloride Aminolysis

Reaction of 1-methoxycyclopentane-1-carbonyl chloride (CAS 73555-14-3) with aqueous ammonia yields the carboxamide. This method, employing thionyl chloride (SOCl₂) for chlorination, is favored for high purity:

Industrial-Scale Production

Industrial processes optimize yield through continuous flow reactors, minimizing side reactions like over-chlorination. Purification involves recrystallization from ethanol or acetonitrile, achieving >95% purity .

Physicochemical Properties

Thermal Stability

-

Melting Point: Data unspecified, but analogous carboxamides (e.g., cyclohexane derivatives) typically melt between 120–150°C.

-

Boiling Point: Estimated at 280–300°C based on molecular weight and polarity.

Solubility Profile

-

Nonpolar Solvents: Poor solubility in hexane or toluene.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

-

NMR (¹H): δ 1.5–2.0 ppm (cyclopentane CH₂), δ 3.3 ppm (OCH₃), δ 6.2 ppm (NH₂) .

Chemical Reactivity and Derivatives

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions to form 1-methoxycyclopentanecarboxylic acid:

Functionalization at the Amide Nitrogen

Alkylation or acylation of the amide nitrogen produces derivatives like N-methyl-1-methoxycyclopentane-1-carboxamide (CAS 130159746) , which are explored for enhanced bioavailability in drug design.

Methoxy Group Reactivity

Demethylation using BBr₃ yields 1-hydroxycyclopentane-1-carboxamide, a potential intermediate for polycyclic compounds .

Applications in Scientific Research

Pharmaceutical Intermediate

The carboxamide moiety is a common pharmacophore in kinase inhibitors and protease antagonists. Derivatives of 1-methoxycyclopentane-1-carboxamide are screened for COX-2 inhibition and anticancer activity, though specific data are proprietary.

Catalysis and Materials Science

Silver-catalyzed C–H functionalization methodologies, as reported in PMC studies , utilize structurally similar carboxamides to synthesize heterocycles. The methoxy group’s electron-donating effects stabilize transition states in cross-coupling reactions.

Supramolecular Chemistry

The planar amide group facilitates hydrogen bonding in crystal engineering, enabling the design of metal-organic frameworks (MOFs) with tunable porosity .

Comparative Analysis with Related Compounds

Future Research Directions

-

Enantioselective Synthesis: Developing chiral catalysts for stereocontrolled production.

-

Drug Discovery: High-throughput screening against neurodegenerative and inflammatory targets.

-

Green Chemistry: Solvent-free amidation using mechanochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume